molecular formula C₇H₁₄ B044192 trans-1,2-Dimethylcyclopentane CAS No. 822-50-4

trans-1,2-Dimethylcyclopentane

Cat. No. B044192
CAS RN: 822-50-4
M. Wt: 98.19 g/mol
InChI Key: RIRARCHMRDHZAR-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1,2-Dimethylcyclopentane is a chemical compound with the molecular formula C7H14 . It has an average mass of 98.186 Da and a monoisotopic mass of 98.109550 Da . The molecule contains a total of 21 bonds, including 7 non-H bonds and 1 five-membered ring .


Molecular Structure Analysis

The molecular structure of trans-1,2-Dimethylcyclopentane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 21 bonds, including 7 non-H bonds and 1 five-membered ring . The 3D structure of the molecule can be viewed using specific software .

Scientific Research Applications

  • Synthetic Applications and Ligand Development : Trans-cyclopentane-1,2-diamine has garnered interest due to its potential as a scaffold for chiral ligands, receptors, and biologically active compounds, indicating its significance in synthetic chemistry and drug development (González‐Sabín, Rebolledo, & Gotor, 2009).

  • Absolute Configuration Determination : The absolute configuration of trans-1,2-dimethylcyclopropane was assigned to the (+) enantiomer, showcasing its role in stereochemical analysis (Doering & Kirmse, 1960).

  • Photolysis Studies : Photolysis of trans-2,3-dimethylcyclopentanone produces various compounds, highlighting its utility in studying photochemical reactions (Frey & Lister, 1970).

  • Chiral Ligand Synthesis : A novel chiral ligand, trans-1,2-cyclopentanediyl-2,2′-biphenol, was synthesized using selective coupling and condensation, emphasizing its role in ligand synthesis (Kanemasa, Yamamoto, & Kobayashi, 1996).

  • Mass Spectrometry and Stereochemical Differentiation : Ion-molecule reactions effectively differentiate between cis- and trans-1,2-cyclopentanediol, demonstrating its application in mass spectrometry and stereochemical analysis (Mancel & Sellier, 2000).

  • Reductive Cyclization in Organic Synthesis : The reductive cyclization of 1,6-dienes catalyzed by Ni(I) shows high trans diastereoselectivity, useful in organic synthesis (Kuang et al., 2017).

  • Gas-Phase Electron Diffraction Studies : The molecular structure and pseudorotational motion of trans-1,2-dimethylcyclopentane were determined by gas-phase electron diffraction, adding to the understanding of its structural dynamics (Shen, Kingsley, & Hilderbrandt, 1991).

  • NMR Spectroscopy in Solid State Studies : Solid-state NMR spectroscopy has been used to study ring rotations, pseudorotations, and hydrogen bond exchange dynamics in related substances, demonstrating its application in physical chemistry (Riddell, Cameron, Holmes, & Strange, 1997).

Safety And Hazards

Safety data sheets suggest that trans-1,2-Dimethylcyclopentane should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

(1R,2R)-1,2-dimethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRARCHMRDHZAR-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015837
Record name (rel)-trans-1,2-Dimethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [ChemSampCo MSDS]
Record name trans-1,2-Dimethylcyclopentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13495
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

64.0 [mmHg]
Record name trans-1,2-Dimethylcyclopentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13495
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

trans-1,2-Dimethylcyclopentane

CAS RN

822-50-4
Record name trans-1,2-Dimethylcyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethylcyclopentane, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1,2-Dimethylcyclopentane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (rel)-trans-1,2-Dimethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1,2-dimethylcyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DIMETHYLCYCLOPENTANE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942K50C92R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-1,2-Dimethylcyclopentane
Reactant of Route 2
trans-1,2-Dimethylcyclopentane
Reactant of Route 3
trans-1,2-Dimethylcyclopentane
Reactant of Route 4
trans-1,2-Dimethylcyclopentane
Reactant of Route 5
trans-1,2-Dimethylcyclopentane
Reactant of Route 6
trans-1,2-Dimethylcyclopentane

Citations

For This Compound
368
Citations
G De Petris, P Giacomello, T Picotti… - Journal of the …, 1986 - ACS Publications
The pinacol rearrangement of cis-and trans-1, 2-dimethylcyclopentane-1, 2-diol, promoted by the gaseous Bronsted acids D3+, CH5+/C2H5+, and i-C4H9+, was studied by mass …
Number of citations: 8 pubs.acs.org
CA Bunton, MD Carr - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
In aqueous perchloric. acid cis-and truns-l, 2-dimethylcyclopentane-1, 2-diol are converted, at similar rates, into 2, 2-dimethylcyclopentanone and a tar, the latter being the major product …
Number of citations: 5 pubs.rsc.org
Q Shen, JR Kingsley, RL Hilderbrandt - Journal of molecular structure, 1991 - Elsevier
The molecular structure and conformational composition of trans-1,2-dimethylcyclopentane have been studied at nozzle temperatures of 298 K and 448 K by gas-phase electron …
Number of citations: 5 www.sciencedirect.com
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
W HERZ - The Journal of Organic Chemistry, 1955 - ACS Publications
… num chloride-catalyzed reaction of cyclohexane with acetyl chloride (4) gives trans-l-acetyl-2-methylcyclopentane by converting the methyl ketone to trans1-2-dimethylcyclopentane …
Number of citations: 5 pubs.acs.org
S Siegel, B Dmuchovsky - Journal of the American Chemical …, 1964 - ACS Publications
The stereochemistry of hydrogenation of cycloalkenes upon noble metals providescriteria for identifying the product-controlling surface reactions. To define better the geometries of …
Number of citations: 33 pubs.acs.org
GD Andrews - 1975 - search.proquest.com
Since it was discovered in 1959^> the thermal rear rangement of vinylcyclopropane to cyclopentene has provided a fruitful framework for experimental and theoretical studies. In the …
Number of citations: 2 search.proquest.com
D Satoh, H Matsuhashi, H Nakamura… - Physical Chemistry …, 2003 - pubs.rsc.org
The skeletal isomerization of cycloalkanes with the number of carbons greater than six, cycloheptane, cyclooctane, cyclodecane, and cyclododecane, was performed over sulfated …
Number of citations: 8 pubs.rsc.org
HA Szymanski, HA Szymanski - Interpreted Infrared Spectra: Volume 1, 1964 - Springer
Band. cm-l Fundamental Assignment Activityt and species 886 vI (aD VB (ring) R 2868 Vz (aD Vs (CH) R 1487 Vs (aD o (CHz) R 1020 v4 (ai) t (CHz) F 1206 Vs (ai) w (CHz) F 896 v6 (a'i…
Number of citations: 0 link.springer.com
RL Burwell, K Schrage - Discussions of the Faraday Society, 1966 - pubs.rsc.org
Results of isotopic exchange between deuterium and the hydrocarbons, bicyclo[3.3.1]nonane, cis- and trans-1,2-dimethylcyclopentane, on palladium-alumina catalysts at about 50C are …
Number of citations: 30 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.